2-Fluoro-4-methoxybenzaldehyde

Description

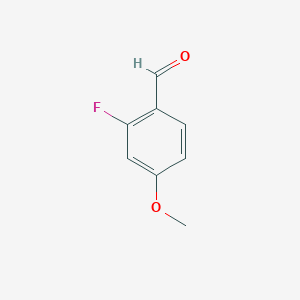

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWQNFJBBWXFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370546 | |

| Record name | 2-Fluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-64-6 | |

| Record name | 2-Fluoro-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-methoxybenzaldehyde

Introduction

2-Fluoro-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its utility in the preparation of diverse molecular scaffolds, including fluorine-containing imidazoles and polyhydroquinolines, makes it a compound of significant interest to researchers in medicinal chemistry and materials science. A comprehensive understanding of its physical properties is paramount for its effective handling, characterization, and application in complex synthetic pathways. This guide provides a detailed examination of the key physicochemical characteristics of this compound, offering both established data and field-proven methodologies for its empirical validation.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal identity through standardized nomenclature and structural representation.

-

Chemical Name: this compound

-

Synonyms: 2-Fluoro-p-anisaldehyde

-

CAS Number: 331-64-6

-

Molecular Formula: C₈H₇FO₂[1]

-

Molecular Weight: 154.14 g/mol [1]

The molecular architecture, consisting of a benzene ring substituted with fluoro, methoxy, and formyl groups at positions 2, 4, and 1 respectively, dictates its reactivity and physical behavior.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The macroscopic properties of a compound are a direct manifestation of its molecular structure and intermolecular forces. The data presented below are compiled from reputable chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | White to brown powder or crystals. | |

| Melting Point | 43-48 °C (literature) | [2] |

| 45.0 to 48.0 °C | ||

| Boiling Point | Data not available. Predicted to be >200 °C at atmospheric pressure. | |

| Density | Data not available. | |

| Purity (Assay) | >96.0% (GC) |

Expert Insight: The melting point is presented as a range, which is typical for crystalline organic solids. A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity, whereas a broad range suggests the presence of impurities which disrupt the crystal lattice. While experimental boiling point and density data are not readily published, computational tools can provide estimates. For instance, a property calculator predicts temperature-dependent density values, which can be useful for process modeling.[3] However, these should always be confirmed experimentally for critical applications.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for reaction setup, purification, and formulation.

-

Water: Expected to be poorly soluble. Aldehydes with more than four carbon atoms generally exhibit low solubility in water as the nonpolar character of the molecule becomes dominant.[4][5][6]

-

Organic Solvents: Generally soluble in common organic solvents like alcohols, ethers, and chlorinated solvents.[4][7]

Causality in Solubility: The molecule possesses a polar carbonyl (C=O) group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor with protic solvents.[6][8] However, the bulky, nonpolar benzene ring diminishes its affinity for highly polar solvents like water. In less polar organic solvents, van der Waals forces and dipole-dipole interactions facilitate dissolution.

Spectral Data Analysis (Predicted)

While experimental spectra for this specific compound are not widely available in public databases, we can reliably predict the key features based on the known spectral behavior of substituted benzaldehydes.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, methoxy, and aromatic protons.

-

Aldehyde Proton (-CHO): A singlet peak is anticipated in the highly deshielded region of δ 9.8-10.1 ppm .

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons should appear around δ 3.8-4.0 ppm .

-

Aromatic Protons (Ar-H): Three protons on the aromatic ring will exhibit complex splitting patterns (doublets or doublets of doublets) between δ 6.8-7.8 ppm , influenced by coupling to each other and to the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides a map of the carbon skeleton.

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate far downfield, typically in the δ 188-192 ppm range.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons directly bonded to the electronegative fluorine and oxygen atoms will be significantly shifted. The C-F carbon will show a large coupling constant (¹JCF ≈ 250 Hz).

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm is characteristic for a methoxy group on an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band is expected between 1685-1705 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde (1730 cm⁻¹).[9][10]

-

C-H Stretch (Aldehyde): Two characteristic, weaker bands are anticipated near 2750 cm⁻¹ and 2850 cm⁻¹ . The presence of the 2750 cm⁻¹ peak is a strong diagnostic indicator for an aldehyde.[9]

-

C-O Stretch (Aryl Ether): A strong band corresponding to the aryl-O-CH₃ stretch should appear in the 1250-1270 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the fingerprint region, typically around 1200-1000 cm⁻¹ .

-

Aromatic C=C Stretches: Medium intensity peaks will be present in the 1500-1600 cm⁻¹ region.[11]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely show:

-

Molecular Ion (M⁺): A prominent peak at m/z = 154 , corresponding to the molecular weight.

-

Key Fragments: A significant fragment at m/z = 153 ([M-H]⁺) from the loss of the aldehydic hydrogen is characteristic of aldehydes.[12] Another expected major fragment would be at m/z = 125 ([M-CHO]⁺) due to the loss of the formyl radical.[12]

Experimental Protocols for Physical Property Determination

To ensure scientific rigor, physical properties must be verifiable. The following protocols describe standard, self-validating methods for determining the melting point and solubility profile.

Melting Point Determination (Capillary Method)

This protocol adheres to the standard capillary method, widely recognized by pharmacopeias.[13]

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.[14]

-

Place a small amount of the solid in a clean mortar and gently grind it into a fine, homogeneous powder. This ensures efficient and uniform heat transfer.[13]

-

Press the open end of a capillary tube into the powder multiple times. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[14][15]

-

-

Instrument Setup and Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate to quickly approach the expected melting point (e.g., to ~30°C).

-

Once the temperature is approximately 15°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[14][15] A slow ramp rate is critical for allowing the sample and thermometer to be in thermal equilibrium, yielding an accurate reading.

-

-

Data Recording:

-

Record the temperature (T-initial) at which the first drop of liquid is observed.[14]

-

Record the temperature (T-final) at which the last solid crystal melts into a transparent liquid.[15]

-

The recorded melting point should be reported as the range from T-initial to T-final. For high-purity material, this range should be narrow.

-

Solubility Classification

This protocol systematically classifies the compound's solubility based on its acidic or basic properties.

Caption: Logical Flow for Solubility Classification.

Step-by-Step Methodology:

-

Water Solubility:

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[16]

-

Observe if the solid dissolves. Given its structure, it is expected to be insoluble.

-

-

Aqueous Base Solubility:

-

To the undissolved solid (or a fresh 25 mg sample), add 0.75 mL of 5% NaOH solution and shake.

-

Observe for dissolution. As the compound lacks a strong acidic proton (like a phenol or carboxylic acid), it is expected to be insoluble. A positive test would indicate an acidic functional group.[16]

-

-

Aqueous Acid Solubility:

-

To the undissolved solid (or a fresh 25 mg sample), add 0.75 mL of 5% HCl solution and shake.

-

Observe for dissolution. The aldehyde and ether oxygens are weakly basic but generally not basic enough to dissolve in dilute acid. A positive test would indicate a basic functional group, such as an amine.[16]

-

Safety and Handling

Proper handling is essential for laboratory safety. This compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[18]

-

H319: Causes serious eye irritation.[18]

-

H335: May cause respiratory irritation.[18]

Recommended Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2]

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is between 2-8°C.[2]

References

-

Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Physical properties of Aldehydes, Ketones and Carboxylic Acids. (2022, March 31). GeeksforGeeks. Retrieved from [Link]

-

Melting Point Determination Procedure. (2021, August 20). Chemistry LibreTexts. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

Infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Properties of Aldehydes and Ketones. (2022, August 11). Chemistry LibreTexts. Retrieved from [Link]

-

Physical Properties of Aldehydes and Ketones. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

-

Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

Classification of organic compounds By solubility. (n.d.). Retrieved from [Link]

-

Introduction to Solubility. (2021, March 22). SALTISE. Retrieved from [Link]

-

Physical properties aldehydes ketones. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? (2024, February 11). Chemistry For Everyone. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). AOBChem. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. (n.d.). UNED. Retrieved from [Link]

-

2-Fluoro-4-(methoxycarbonyl)benzoic acid. (n.d.). National Institutes of Health. Retrieved from [Link]

-

IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2014, August 7). ResearchGate. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2021, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2019, December 31). Chemistry LibreTexts. Retrieved from [Link]

-

Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. (n.d.). Proprep. Retrieved from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

-

2-Fluoro-3-hydroxy-4-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

This compound Thermodynamic Properties vs Temperature. (n.d.). Chemeo. Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

4-Fluoro-2-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

4-Fluoro-2-methoxybenzaldehyde (CAS 450-83-9) Properties. (n.d.). Chemeo. Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns. (2023, October 24). HSC Chemistry. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

This compound, 97%. (n.d.). Fisher Scientific. Retrieved from [Link]

Sources

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound 97 331-64-6 [sigmaaldrich.com]

- 3. chem-casts.com [chem-casts.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 7. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 8. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. thinksrs.com [thinksrs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jk-sci.com [jk-sci.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

- 18. chemscene.com [chemscene.com]

A Technical Guide to the Structural Analysis of 2-Fluoro-4-methoxybenzaldehyde: A Key Intermediate in Pharmaceutical and Materials Science

This in-depth technical guide provides a comprehensive structural analysis of 2-Fluoro-4-methoxybenzaldehyde, a critical building block in the fields of medicinal chemistry and advanced materials synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the methodologies and data interpretation essential for the characterization of this fluorinated aromatic aldehyde.

Introduction: The Significance of this compound

This compound (CAS No. 331-64-6) is a substituted aromatic aldehyde featuring a fluorine atom and a methoxy group on the benzene ring.[1] This unique substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable precursor in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and novel materials. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, a desirable trait in drug design. The aldehyde functionality serves as a versatile handle for various chemical transformations, such as condensations, oxidations, and the formation of Schiff bases.

This guide will delve into the core analytical techniques employed for the structural elucidation and purity assessment of this compound. We will explore the theoretical underpinnings of each method and provide practical, step-by-step protocols for their application.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₂ | |

| Molecular Weight | 154.14 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 43-48 °C | |

| Boiling Point | 226.5±20.0 °C (Predicted) | |

| Storage Temperature | 2-8°C |

Synthesis and Purification

The primary synthetic route to this compound often involves the oxidation of 2-fluoro-4-methoxybenzyl alcohol. An alternative method starts from 4-bromo-3-fluoroanisole.[1] Post-synthesis, purification is typically achieved through silica gel column chromatography to ensure high purity for subsequent applications.

Experimental Protocol: Synthesis via Oxidation

This protocol describes a common laboratory-scale synthesis of this compound.

-

Dissolution: In a round-bottom flask, dissolve 2-fluoro-4-methoxybenzyl alcohol (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Oxidation: Slowly add an oxidizing agent, for instance, pyridine sulfur trioxide (2-3 equivalents), to the solution while maintaining the temperature at 0-5 °C with an ice bath.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Caption: Synthetic workflow for this compound.

Structural Elucidation via Spectroscopic Techniques

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | d | 1H | Aldehyde proton (-CHO) |

| ~7.8 | t | 1H | Aromatic proton (H-6) |

| ~6.8 | dd | 1H | Aromatic proton (H-5) |

| ~6.7 | dd | 1H | Aromatic proton (H-3) |

| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |

Causality Behind Assignments:

-

The aldehyde proton is significantly deshielded due to the electronegativity of the carbonyl oxygen and appears at a characteristic downfield shift. It may exhibit a small doublet coupling to the fluorine atom.

-

The aromatic protons are in the typical region of 6.5-8.0 ppm. The electron-withdrawing aldehyde group and the fluorine atom, along with the electron-donating methoxy group, influence their precise chemical shifts. The coupling patterns (doublets of doublets and triplets) arise from proton-proton and proton-fluorine couplings.

-

The methoxy protons appear as a sharp singlet, as they have no adjacent protons to couple with.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~188 (d) | Aldehyde Carbonyl (C=O) |

| ~165 (d) | C-4 (bearing -OCH₃) |

| ~162 (d) | C-2 (bearing -F) |

| ~130 (d) | C-6 |

| ~118 (d) | C-1 |

| ~110 (d) | C-5 |

| ~101 (d) | C-3 |

| ~56 | Methoxy Carbon (-OCH₃) |

Causality Behind Assignments:

-

The carbonyl carbon is the most deshielded, appearing at a very low field. It will appear as a doublet due to coupling with the fluorine atom.

-

The aromatic carbons attached to the electronegative fluorine and oxygen atoms (C-2 and C-4) are also significantly deshielded. They will exhibit characteristic C-F and C-O-C chemical shifts and will be split into doublets by the fluorine atom.

-

The remaining aromatic carbons have chemical shifts determined by the combined electronic effects of the substituents.

-

The methoxy carbon appears in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | C-H stretch (aromatic and methyl) |

| ~2720, ~2820 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-F stretch |

Causality Behind Assignments:

-

The strong absorption around 1700 cm⁻¹ is a hallmark of the carbonyl group in an aromatic aldehyde.

-

The two medium bands in the 2720-2820 cm⁻¹ region are characteristic of the C-H stretch of an aldehyde proton.

-

The strong bands corresponding to the C-O and C-F stretches confirm the presence of the methoxy and fluoro substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Fragmentation Pattern (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 153 | [M-H]⁺ |

| 125 | [M-CHO]⁺ |

| 111 | [M-CHO-CH₂]⁺ |

| 95 | [M-CHO-OCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Causality Behind Fragmentation:

-

The molecular ion peak at m/z 154 confirms the molecular weight of the compound.

-

The loss of a hydrogen radical (m/z 153) and the formyl radical (m/z 125) are common fragmentation pathways for benzaldehydes.

-

Subsequent fragmentations involve the loss of the methoxy group and cleavage of the aromatic ring.

Caption: Workflow for the synthesis and structural analysis.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

The structural analysis of this compound relies on a synergistic application of NMR, IR, and MS techniques. Each method provides unique and complementary information that, when combined, allows for the unambiguous confirmation of the molecule's structure and purity. The protocols and data presented in this guide serve as a valuable resource for scientists working with this important synthetic intermediate, facilitating its effective use in the development of novel pharmaceuticals and advanced materials.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Home. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 2-Fluoro-4-methoxybenzaldehyde

Introduction: The Structural Significance of 2-Fluoro-4-methoxybenzaldehyde

Welcome to a detailed technical exploration of this compound (CAS No. 331-64-6), a key aromatic building block in modern organic synthesis.[1] With a molecular formula of C₈H₇FO₂ and a molecular weight of 154.14 g/mol , this compound's utility in the development of novel pharmaceutical and agrochemical agents is significant.[1] Its trifunctional nature—featuring an aldehyde, a methoxy ether, and a fluorine substituent on an aromatic ring—provides multiple reaction sites for constructing complex molecular architectures.

The precise arrangement of these groups dictates the molecule's reactivity and its ultimate application. Consequently, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for any research and development program. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. As we delve into the data, we will not only present the expected spectral values but also explain the underlying chemical principles that give rise to them, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Atom Numbering

To ensure clarity throughout this guide, the following standardized numbering system will be used for the atoms in this compound. This framework is essential for the precise assignment of signals in both ¹H and ¹³C NMR spectroscopy.

Caption: IUPAC numbering for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable, with the fluorine atom adding an extra layer of diagnostic complexity through heteronuclear coupling.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Due to the molecule's substitution pattern, we expect four distinct signals: one for the aldehyde proton, one for the methoxy protons, and two for the aromatic protons, which will exhibit splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

|---|---|---|---|---|

| H7 (CHO) | ~10.3 | Doublet (d) | JH-F ≈ 2-3 Hz | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond. It is weakly coupled to the ortho fluorine atom (⁴JH-F). |

| H6 | ~7.8 | Doublet (d) | JH5-H6 ≈ 8.5 Hz | This proton is ortho to the electron-withdrawing aldehyde group, placing it significantly downfield. |

| H5 | ~6.8 | Doublet of Doublets (dd) | JH5-H6 ≈ 8.5 Hz, JH5-F ≈ 2.0 Hz | This proton is ortho to the electron-donating methoxy group and meta to the aldehyde. It experiences coupling from both H6 and the fluorine atom. |

| H3 | ~6.7 | Doublet of Doublets (dd) | JH3-F ≈ 12.0 Hz, JH3-H5 ≈ 2.0 Hz | This proton is ortho to the fluorine, resulting in a large ortho H-F coupling constant. It is also meta to the methoxy group. |

| H8 (OCH₃) | ~3.9 | Singlet (s) | N/A | The three equivalent protons of the methoxy group are shielded relative to the aromatic protons and appear as a sharp singlet. |

Note: Predicted values are generated based on established substituent effects and data from similar compounds. Actual experimental values may vary slightly.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom. The presence of the electronegative fluorine atom introduces significant C-F coupling, which is highly diagnostic.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JC-F, Hz) | Assignment Rationale |

|---|---|---|---|---|

| C7 (CHO) | ~188 | Doublet (d) | ~4 | The carbonyl carbon is significantly deshielded. It exhibits a small coupling to the fluorine atom. |

| C2 | ~167 | Doublet (d) | ~260 (Large) | The carbon directly bonded to fluorine shows a very large one-bond C-F coupling constant and is highly deshielded. |

| C4 | ~165 | Doublet (d) | ~12 | The carbon bearing the methoxy group is deshielded. It shows a smaller three-bond C-F coupling. |

| C6 | ~132 | Singlet or small doublet | < 2 | This carbon is ortho to the aldehyde group. Any C-F coupling would be over four bonds and likely unresolved. |

| C1 | ~118 | Doublet (d) | ~2 | This ipso-carbon is shielded. C-F coupling is small. |

| C5 | ~110 | Doublet (d) | ~4 | This carbon is ortho to the methoxy group and meta to fluorine, showing a small three-bond coupling. |

| C3 | ~101 | Doublet (d) | ~25 | This carbon is ortho to the fluorine atom, resulting in a significant two-bond C-F coupling and strong shielding. |

| C8 (OCH₃) | ~56 | Singlet (s) | N/A | The methoxy carbon is in the typical aliphatic region. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

Caption: Standard workflow for NMR sample analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an exceptionally rapid and reliable method for confirming the presence of the key aldehyde, ether, and aromatic moieties.

Characteristic IR Absorption Bands

The spectrum is dominated by a very strong carbonyl (C=O) stretch. The positions of the aromatic C-H bends can also hint at the substitution pattern.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2980-2850 | Medium-Weak | C-H Stretch | Methoxy (-OCH₃) |

| 2850 & 2750 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |

| ~1700 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde |

| 1610 & 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1260 | Strong | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether |

| ~1150 | Strong | C-F Stretch | Aryl Fluoride |

| ~1020 | Medium | C-O Stretch (Symmetric) | Aryl-Alkyl Ether |

| 900-675 | Medium-Strong | C-H Bend (Out-of-plane) | Substituted Aromatic Ring |

Causality Behind the Data: The C=O stretch for an aromatic aldehyde appears around 1700 cm⁻¹, slightly lower than a saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring, which weakens the double bond character.[2][3] The presence of two weak bands around 2850 and 2750 cm⁻¹ is highly diagnostic for an aldehyde C-H stretch and helps distinguish it from a ketone.[3] The strong bands for the C-O ether and C-F stretches further confirm the molecular structure.[4]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and speed.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Use a soft wipe with isopropanol and allow it to fully evaporate.

-

Background Scan: Collect a background spectrum of the empty ATR stage. This is a critical self-validating step that accounts for atmospheric CO₂ and H₂O, ensuring they do not appear in the final sample spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (plotted as % Transmittance vs. Wavenumber) is analyzed for the characteristic peaks listed in Table 3.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Predicted Mass Spectrometry Data (Electron Ionization)

Under electron ionization (EI), the molecule is fragmented in a reproducible manner. The molecular ion peak (M⁺) is expected at m/z 154, corresponding to the molecular weight.

Table 4: Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Fragment Ion | Formula | Rationale for Fragmentation |

|---|---|---|---|

| 154 | [M]⁺ | [C₈H₇FO₂]⁺ | Molecular Ion |

| 153 | [M-H]⁺ | [C₈H₆FO₂]⁺ | Loss of the weakly bound aldehydic hydrogen radical.[5][6] |

| 125 | [M-CHO]⁺ | [C₇H₆FO]⁺ | Loss of the formyl radical (•CHO), a common pathway for benzaldehydes.[5][6] |

| 111 | [M-CHO-CH₂]⁺ or [M-COCH₃]⁺ | [C₆H₄FO]⁺ | Subsequent loss of a methyl radical from the methoxy group is a plausible secondary fragmentation. |

| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ | Loss of the methoxy group and CO from the molecular ion. |

Caption: Plausible fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like methanol or dichloromethane.

-

Instrument Conditions: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) for sample introduction and separation.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a range of m/z 40-400.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS. The instrument will record the mass spectra of components as they elute from the column.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze its mass spectrum to identify the molecular ion and compare the observed fragment ions with the predicted values in Table 4.

Part 4: Safety and Handling

Proper handling of all chemicals is paramount for laboratory safety.

-

Hazard Identification: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and nitrile gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[1]

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy definitively map the carbon-hydrogen framework and confirm the specific isomer through characteristic C-F and H-F coupling constants. IR spectroscopy offers rapid confirmation of the essential aldehyde and ether functional groups, while mass spectrometry verifies the molecular weight and provides a fragmentation fingerprint. By understanding the principles behind the data and employing rigorous, self-validating protocols, researchers can confidently confirm the identity and purity of this versatile synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved January 8, 2026, from [Link]

-

Filo. (2025, October 5). Mass fragmentation in benzaldehyde. Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 8, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: aldehydes. Retrieved January 8, 2026, from [Link]

-

UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 8, 2026, from [Link]

Sources

- 1. 2-フルオロ-4-メトキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-4-methoxybenzaldehyde from 3-Fluorophenol

Abstract: 2-Fluoro-4-methoxybenzaldehyde is a crucial intermediate in the synthesis of advanced pharmaceuticals and materials science compounds.[1] Its preparation from the readily available but electronically and structurally distinct precursor, 3-fluorophenol, presents a significant regiochemical challenge. This guide provides an in-depth, field-proven synthetic strategy to overcome this challenge. We detail a robust, multi-step pathway involving strategic protection, regioselective bromination, Grignard-based formylation, and final methylation. Each step is accompanied by a detailed experimental protocol, mechanistic insights explaining the chemical rationale, and a discussion of alternative strategies. This document is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for the synthesis of this valuable building block.

Strategic Overview: From Meta to a 1,2,4-Trisubstituted Pattern

The core challenge in converting 3-fluorophenol to this compound lies in the required positional transformation of substituents on the aromatic ring. The starting material possesses a 1,3-(meta) substitution pattern, while the target molecule has a 1,2,4-substitution pattern. A direct formylation or methoxylation of 3-fluorophenol is not feasible due to the directing effects of the hydroxyl and fluoro groups, which would not yield the desired isomer.

Therefore, a multi-step, logic-driven approach is necessary. The strategy outlined in this guide is designed to precisely control the position of each functional group introduction. The proposed five-step pathway is as follows:

-

Protection: The phenolic hydroxyl group of 3-fluorophenol is protected as an ether to prevent interference in subsequent organometallic reactions and to help direct the bromination step.

-

Regioselective Bromination: A bromine atom is introduced onto the aromatic ring. This bromine will serve as a synthetic handle to be converted into the aldehyde. Its position is strategically controlled by the directing effects of the existing substituents.

-

Formylation via Grignard Reagent: The bromo-intermediate is converted into a Grignard reagent, which is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group.[2]

-

Deprotection: The protecting group is removed to reveal the free hydroxyl group, yielding a key intermediate, 2-fluoro-4-hydroxybenzaldehyde.[2]

-

Methylation: The final step involves the methylation of the newly exposed hydroxyl group to yield the target molecule, this compound.

This sequence ensures high regioselectivity at each critical stage, leading to a high-purity final product.

Figure 1: High-level overview of the five-step synthetic pathway.

Detailed Experimental Protocols & Mechanistic Insights

This section provides self-validating, step-by-step protocols for each stage of the synthesis. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Step 1: Protection of the Phenolic Hydroxyl

Reaction: 3-Fluorophenol to 1-Fluoro-3-isopropoxybenzene.

Expertise & Rationale: Protection of the acidic phenolic proton is critical for the success of this synthesis. The free hydroxyl group would quench the highly basic Grignard reagent that will be formed in Step 3. Furthermore, the protecting group modifies the electronic properties of the ring, which aids in achieving the desired regioselectivity in the subsequent bromination step. An isopropyl group is chosen here as it is robust and can be readily cleaved later.[2] The reaction proceeds via a standard Williamson ether synthesis mechanism.

Figure 2: Protection of 3-fluorophenol as an isopropyl ether.

Experimental Protocol:

-

To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 3-fluorophenol (1 eq.), ground potassium carbonate (2.3 eq.), and acetonitrile.

-

Stir the mixture at room temperature. Slowly add 2-bromopropane (1.4 eq.) to the suspension at a temperature between 30-35°C.[2]

-

After the addition is complete, heat the reaction mixture to 80-82°C and maintain for approximately 14 hours.[2] Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

-

Cool the mixture to room temperature. Add water and ethyl acetate for extraction.

-

Separate the organic phase. Wash the organic layer sequentially with water and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-fluoro-3-isopropoxybenzene. A reported yield for this step is approximately 97%.[2]

| Reagent | CAS Number | Molar Mass ( g/mol ) | Equivalents |

| 3-Fluorophenol | 372-20-3 | 112.10 | 1.0 |

| Potassium Carbonate | 584-08-7 | 138.21 | 2.3 |

| 2-Bromopropane | 75-26-3 | 122.99 | 1.4 |

| Acetonitrile | 75-05-8 | 41.05 | Solvent |

Step 2: Regioselective ortho/para-Bromination

Reaction: 1-Fluoro-3-isopropoxybenzene to 4-Bromo-1-fluoro-3-isopropoxybenzene.

Expertise & Rationale: This step is crucial for establishing the final substitution pattern. The goal is to install a bromine atom at the position that will become the aldehyde's location. Both the isopropoxy group and the fluorine atom are ortho, para-directors. They are meta to each other.

-

The powerful activating isopropoxy group directs to positions 2, 4, and 6.

-

The deactivating but ortho, para-directing fluoro group directs to positions 2 and 4. The positions at C2 and C4 are therefore electronically enriched and favored for electrophilic aromatic substitution. The C4 position (para to the bulky isopropoxy group) is sterically more accessible, leading to the desired 4-bromo-1-fluoro-3-isopropoxybenzene as the major product. Using a mild brominating agent like pyridinium tribromide can enhance this selectivity.[2]

Figure 3: Bromination at the sterically favored C4 position.

Experimental Protocol:

-

Dissolve 1-fluoro-3-isopropoxybenzene (1 eq.) in a suitable solvent such as glacial acetic acid in a reaction vessel.

-

Cool the solution in an ice bath.

-

Add the brominating agent, such as pyridinium tribromide or tetrabutylammonium tribromide (1.0-1.1 eq.), portion-wise while maintaining the temperature.[2]

-

Allow the reaction to stir at a low temperature for several hours until completion, as monitored by TLC/HPLC.

-

Quench the reaction by adding an aqueous solution of a reducing agent like sodium bisulfite to consume any excess bromine.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

Step 3: Formylation via Grignard Reagent

Reaction: 4-Bromo-1-fluoro-3-isopropoxybenzene to 2-Fluoro-4-isopropoxybenzaldehyde.

Expertise & Rationale: This transformation converts the bromine "handle" into the desired aldehyde functionality. The aryl bromide is first converted to a highly nucleophilic Grignard reagent by reaction with magnesium metal. This organometallic species then acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). The resulting intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.

Figure 4: Introduction of the formyl group using DMF.

Experimental Protocol:

-

Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (1.2 eq.) in a flask with anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction.

-

Add a small portion of a THF solution of 4-bromo-1-fluoro-3-isopropoxybenzene (1 eq.). Once the Grignard formation begins (indicated by heat and disappearance of the iodine color), add the remaining solution dropwise to maintain a gentle reflux.

-

After the addition, stir the mixture until the magnesium is consumed.

-

Cool the resulting Grignard reagent in an ice-salt bath.

-

Slowly add a solution of anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) in THF, keeping the temperature below 0°C.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring it into a cold, dilute acid solution (e.g., 1 M HCl).

-

Extract the product with ethyl acetate, wash the organic layer with water and brine, dry, and concentrate. Purify the resulting aldehyde by column chromatography.

Step 4 & 5: Deprotection and Final Methylation

Reactions: 2-Fluoro-4-isopropoxybenzaldehyde → 2-Fluoro-4-hydroxybenzaldehyde → this compound.

Expertise & Rationale: The final two steps complete the synthesis. First, the isopropyl protecting group is cleaved to reveal the phenol. This is typically achieved under strong acidic conditions. The resulting 2-fluoro-4-hydroxybenzaldehyde is a key intermediate.[2] The final step is a straightforward Williamson ether synthesis, where the phenoxide (formed by deprotonation of the phenol with a base like potassium carbonate) acts as a nucleophile, attacking a methylating agent like dimethyl sulfate or methyl iodide to form the desired methoxy group.

Figure 5: Final conversion to the target product.

Experimental Protocol (Methylation):

-

In a reaction vessel, dissolve 2-fluoro-4-hydroxybenzaldehyde (1 eq.) and potassium carbonate (1.5 eq.) in a solvent like acetone or acetonitrile.

-

Stir the suspension and add dimethyl sulfate (1.2 eq.) dropwise.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC/HPLC.

-

After completion, cool the reaction and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography or vacuum distillation.

Discussion of Alternative Formylation Strategies

While the described pathway is robust, other classical formylation methods exist. It is instructive to understand why they are less suitable for this specific transformation.

-

Directed ortho-Lithiation (DoM): This is a powerful and potentially more atom-economical alternative to the bromination/Grignard sequence (Steps 2 & 3). In this method, a directing group on the aromatic ring coordinates to an organolithium base (like n-BuLi), directing deprotonation to the adjacent ortho position.[3] In the case of 3-fluoroanisole (the methylated product of 3-fluorophenol), both the methoxy and fluoro groups can act as directing metalation groups.[4] Lithiation would be strongly directed to the C2 position, which is ortho to both groups. Quenching this lithiated intermediate with DMF would directly yield this compound. This route avoids the use of bromine and magnesium, but requires stringent anhydrous and low-temperature conditions.[5][6]

-

Reimer-Tiemann Reaction: This reaction performs ortho-formylation on phenols using chloroform and a strong base.[7][8] However, it is notorious for often providing low yields, especially with electron-withdrawing groups like fluorine on the ring.[9][10] Furthermore, regioselectivity could be an issue, potentially yielding multiple isomers.

-

Duff Reaction: This method uses hexamethylenetetramine to formylate phenols, typically at the ortho position.[11][12] It requires strongly activating groups and the yields can be variable.[11]

-

Vilsmeier-Haack Reaction: This reaction formylates electron-rich arenes using a Vilsmeier reagent (e.g., DMF/POCl₃).[13][14][15] While effective for activated systems, achieving the desired regioselectivity on a substrate like 3-fluoroanisole would be difficult, likely leading to a mixture of products.[14]

Conclusion

The synthesis of this compound from 3-fluorophenol is a challenging yet achievable transformation that highlights the power of strategic functional group manipulation. The five-step sequence of protection, regioselective bromination, Grignard formylation, deprotection, and methylation provides a reliable and scalable route to the desired product. For process optimization, exploring a more direct Directed ortho-Lithiation (DoM) approach on 3-fluoroanisole presents a compelling alternative that could improve overall efficiency and atom economy. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this important chemical intermediate.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of this compound. Retrieved from [Link]

- Google Patents. (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

-

Collegedunia. (n.d.). Gattermann Reaction: Mechanism, Examples & Application. Retrieved from [Link]

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

- Duff Reaction. (n.d.). Name Reactions in Organic Synthesis.

- Gattermann-Koch Reaction. (n.d.). Name Reactions in Organic Synthesis.

-

Reddit. (2018). Would a Reimer-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one?. Retrieved from [Link]

-

Hodgson, H. H., & Jenkinson, T. A. (1929). CCXII.—The Reimer-Tiemann Reaction with m-Fluorophenol and the. Nitration of 4-Fluoro-2-hydroxy-. J. Chem. Soc., 1634-1638. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemical & Pharmaceutical Bulletin. (2019). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. 67(6). Retrieved from [Link]

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020). Gattermann reaction. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chem-Station Int. Ed. (2016). Duff Reaction. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

-

Formylation - Common Conditions. (n.d.). organic-chemistry.org. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. reddit.com [reddit.com]

- 10. CCXIII.—The Reimer–Tiemann reaction with m-fluorophenol and the nitration of 4-fluoro-2-hydroxy- and 2-fluoro-4-hydroxy-benzaldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. Duff reaction - Wikipedia [en.wikipedia.org]

- 12. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Chemical Reactivity of 2-Fluoro-4-methoxybenzaldehyde

Abstract

2-Fluoro-4-methoxybenzaldehyde, a key fluorinated aromatic aldehyde, stands as a versatile and highly valued building block in contemporary organic synthesis.[1] Its unique electronic architecture, arising from the interplay of an ortho-fluoro substituent and a para-methoxy group, imparts a distinctive reactivity profile that is harnessed in the synthesis of a wide array of complex molecules, particularly in the realms of pharmaceutical development and advanced materials science.[2] This technical guide provides an in-depth exploration of the chemical reactivity of this compound, offering a blend of mechanistic insights and practical, field-proven experimental protocols. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to effectively leverage the synthetic potential of this important intermediate.

Introduction: Unveiling the Molecular Landscape

This compound (CAS No: 331-64-6) is a crystalline solid with a melting point of 43-48 °C. Its structure, featuring an aldehyde functionality, a fluorine atom, and a methoxy group on a benzene ring, creates a fascinating interplay of electronic effects that govern its reactivity. The aldehyde group is a meta-director and deactivating for electrophilic aromatic substitution, while the para-methoxy group is a strong electron-donating group, activating the ring towards electrophilic attack at the ortho and para positions. The ortho-fluoro substituent, with its strong inductive electron-withdrawing effect (-I) and weaker mesomeric electron-donating effect (+M), further modulates the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 331-64-6 | |

| Molecular Formula | C₈H₇FO₂ | |

| Molecular Weight | 154.14 g/mol | |

| Melting Point | 43-48 °C | |

| Appearance | White to cream crystalline powder | [3] |

| Storage Temperature | 2-8°C |

The synthesis of this compound is commonly achieved through the oxidation of 2-fluoro-4-methoxybenzyl alcohol using reagents like pyridine sulfur trioxide in DMSO.[2] Another prominent route involves starting from 4-bromo-3-fluoroanisole.[2]

Reactivity at the Aldehyde Carbonyl Group

The reactivity of the aldehyde group in this compound is significantly influenced by the electronic nature of the aromatic substituents. The ortho-fluoro atom's strong electron-withdrawing inductive effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[4]

Condensation Reactions: Building Molecular Complexity

This compound readily participates in various condensation reactions, which are pivotal for carbon-carbon bond formation.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[5] The enhanced electrophilicity of the carbonyl carbon in this compound facilitates this reaction.[4]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Materials: this compound, Malononitrile, Piperidine, Ethanol.

-

Procedure:

-

To a solution of this compound (1 mmol) in ethanol (10 mL), add malononitrile (1 mmol).

-

Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product typically precipitates. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Caption: Workflow for Knoevenagel Condensation.

Similar to the Knoevenagel condensation, this compound can undergo aldol-type reactions with enolizable ketones to form β-hydroxy ketones, which can then dehydrate to yield α,β-unsaturated ketones (chalcones). The principles of base or acid catalysis apply, with the electron-withdrawing fluorine promoting the initial nucleophilic attack on the aldehyde.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. Benzaldehydes with electron-withdrawing groups generally exhibit higher reaction rates in the Wittig reaction.[4]

Reactivity of the Aromatic Ring

The substitution pattern on the aromatic ring of this compound dictates its behavior in reactions involving the ring itself.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). While the aldehyde group is deactivating, the ortho-fluoro group can act as a leaving group in the presence of a strong nucleophile, particularly when the reaction is facilitated by microwave irradiation or the use of a suitable catalyst. The rate-determining step in SNAr is typically the attack of the nucleophile to form a Meisenheimer complex, and the stability of this intermediate is enhanced by electron-withdrawing groups.[6]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

-

Materials: this compound, Amine (e.g., Morpholine), Potassium Carbonate, Dimethylformamide (DMF).

-

Procedure:

-

In a reaction vessel, dissolve this compound (1 mmol) and the amine (1.2 mmol) in DMF.

-

Add potassium carbonate (2 mmol) as a base.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor by TLC.

-

After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent.

-

Purify the product by column chromatography.

-

Caption: Generalized SNAr Mechanism.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the this compound ring is directed by the powerful activating effect of the para-methoxy group, which overrides the deactivating effects of the aldehyde and fluoro groups. Electrophilic attack is expected to occur at the positions ortho to the methoxy group (positions 3 and 5).

Synthetic Applications in Heterocyclic Chemistry

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds.

Synthesis of Quinolines

This compound can be utilized in the Friedländer annulation for the synthesis of substituted quinolines. This reaction typically involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In a modified approach, a 2-nitrobenzaldehyde can be reduced in situ to the corresponding amine, which then undergoes condensation.[7]

Synthesis of Imidazoles

The reaction of this compound with an amine and an α-dicarbonyl compound, often under Lewis acid catalysis, can lead to the formation of highly substituted imidazoles.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is essential for reaction monitoring and product characterization.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.8-10.0 ppm. - Methoxy protons (OCH₃) singlet around δ 3.8-3.9 ppm. - Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 188-192 ppm. - Aromatic carbons showing characteristic shifts and C-F coupling. |

| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde at ~1680-1700 cm⁻¹. - C-F stretching vibration around 1200-1300 cm⁻¹. - C-O stretching vibrations for the methoxy group. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (154.14). |

Experimental Protocol: Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.[8]

-

FT-IR Spectroscopy: Spectra are recorded using a KBr pellet or as a thin film on a salt plate, typically in the range of 4000-400 cm⁻¹.[8]

-

Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) can be used to determine the molecular weight and fragmentation pattern.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safe Handling and Use of 2-Fluoro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Fluoro-4-methoxybenzaldehyde: A Key Building Block in Modern Synthesis

This compound is a fluorinated aromatic aldehyde that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring an electron-withdrawing fluorine atom and an electron-donating methoxy group on the benzaldehyde scaffold, imparts unique reactivity that is leveraged in the synthesis of complex molecules.[3] This compound is frequently utilized in the preparation of various heterocyclic compounds, such as fluorine-containing imidazoles and polyhydroquinolines.[1][4] Given its specific reactivity and potential biological activity when incorporated into larger molecules, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental success.

This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety principles and authoritative data. It is designed to equip researchers and drug development professionals with the knowledge necessary to mitigate risks and implement best practices in the laboratory.

Hazard Identification and Toxicological Profile

A foundational aspect of safe chemical handling is a clear understanding of the potential hazards. This compound is classified as a hazardous substance, and its toxicological properties, while not exhaustively studied, warrant a cautious and informed approach.

GHS Classification and Associated Hazards

Based on available safety data sheets, this compound and structurally similar compounds are typically classified with the following hazards under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals:

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation | Warning | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |

The causality behind these classifications lies in the chemical's reactivity. The aldehyde functional group can react with biological nucleophiles, such as amino acids in proteins, leading to irritation and potential toxicity. The presence of the fluorine atom can also influence its metabolic profile and reactivity.[3]

Physical and Chemical Properties

Understanding the physical state and properties of a chemical is crucial for anticipating its behavior during handling and in the event of a spill.

| Property | Value | Source |

| CAS Number | 331-64-6 | [1] |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | [1][5] |

| Appearance | White to off-white or brown crystalline solid/powder | [4][6] |

| Melting Point | 43-48 °C | [1][4] |

| Flash Point | >113 °C (>235.4 °F) | [7] |

| Sensitivity | Air sensitive | [4][8] |

The relatively low melting point indicates that this solid can easily melt if stored in a warm environment, potentially leading to vapor exposure. Its noted air sensitivity suggests that the aldehyde group can oxidize over time, which not only degrades the material but may also form more hazardous byproducts like the corresponding carboxylic acid.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls, administrative procedures, and appropriate PPE, is essential for minimizing exposure to this compound.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of this compound, including weighing, dispensing, and transfers, must be conducted in a properly functioning chemical fume hood. This is critical for preventing the inhalation of dust particles or vapors, which can cause respiratory irritation.[9][10] The causality is simple: the fume hood creates a negative pressure zone that draws airborne contaminants away from the user's breathing zone.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[11]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[11][13] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during the quenching of a reaction or a large-scale transfer.[14][15]

-

Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[16] For prolonged handling or immersion, consult a glove manufacturer's compatibility chart. The fundamental principle is to prevent skin contact, as the compound is a known skin irritant.[9] After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[16][17]

-

Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[15] Do not wear shorts or open-toed shoes in the laboratory.[18]

-

Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved N95 respirator or equivalent is recommended to prevent inhalation of dust.[1]

Safe Handling and Storage Protocols

A systematic and validated workflow is critical for the safe handling of this reagent from receipt to disposal.

Receiving and Storage

-

Inspection: Upon receipt, inspect the container for any signs of damage.

-

Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][12] The recommended storage temperature is between 2-8°C.[1][4]

-

Inert Atmosphere: Due to its air sensitivity, it is best practice to store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Laboratory Handling Workflow

The following workflow diagram illustrates the key steps and decision points for safely handling this compound in a research setting.

Caption: Standard workflow for handling this compound.

Emergency Procedures: A Validated Response System

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, seek medical attention.[7][19]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[7][17]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][17]

Spill Response Protocol

In the event of a spill, a calm and systematic response is crucial for safety.

-

Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert nearby colleagues.

-

Assess and Secure: If the spill is large or you are unsure how to handle it, contact your institution's emergency response team. Ensure the area is well-ventilated (fume hood on). Remove all sources of ignition.[20]

-

Containment: For a small, manageable spill, wear appropriate PPE (including respiratory protection). Cover the spill with an inert absorbent material such as sand, clay, or diatomaceous earth.[17][19]

-

Collection and Disposal: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste.[11] Do not generate dust.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Reporting: Report the incident to your laboratory supervisor or safety officer, as per institutional policy.

The following decision tree provides a logical flow for responding to a chemical spill.

Caption: Decision tree for responding to a chemical spill.

Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

-

Waste Classification: this compound and any materials contaminated with it (e.g., absorbent materials, gloves, empty containers) are considered hazardous waste.[10][21]

-